molecular formula C12H10N4 B1386457 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine CAS No. 1082192-60-6

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

货号: B1386457
CAS 编号: 1082192-60-6
分子量: 210.23 g/mol
InChI 键: LMMVVCLDIDIEHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of heterocyclic chemistry, particularly the recognition of benzimidazole and pyridine systems as privileged scaffolds in medicinal chemistry. Benzimidazole was first discovered during research on vitamin B₁₂, where its nucleus was identified as a stable platform upon which drugs could be developed. This discovery marked a pivotal moment in heterocyclic chemistry, as it demonstrated the potential for benzene-imidazole fused systems to serve as foundational structures for pharmaceutical development.

The historical significance of pyridine in pharmaceutical chemistry can be traced back to its early recognition as a versatile pharmacophore capable of exhibiting diverse biological activities. Pyridine-based drugs have been documented to possess antitubercular properties, as demonstrated by isoniazid, anticancer activities exemplified by abiraterone, antimalarial effects shown by enpiroline, and respiratory stimulant properties exhibited by nikethamide. This extensive pharmacological profile established pyridine as an essential component in the medicinal chemist's toolkit, leading to its incorporation in numerous drug discovery programs.

The specific compound this compound emerged from the strategic recognition that combining these two proven heterocyclic systems might yield compounds with enhanced pharmacological properties. The development of this compound reflects the evolution of medicinal chemistry from simple heterocyclic modifications to more sophisticated approaches involving the fusion or linking of multiple pharmacophoric elements. This approach has been validated by recent analyses showing that pyridine rings are present in 54 approved drugs, while benzimidazole systems appear in 10 approved pharmaceuticals, demonstrating the continued relevance of these heterocyclic platforms.

The compound's emergence in the research literature coincides with advances in synthetic methodology that have made the construction of complex heterocyclic architectures more accessible to medicinal chemists. Modern synthetic approaches have enabled the efficient preparation of compounds like this compound, facilitating their evaluation in pharmaceutical research programs and contributing to our understanding of structure-activity relationships within this class of compounds.

Nomenclature and Identification

The systematic identification and nomenclature of this compound reflects the complexity inherent in naming compounds that contain multiple heterocyclic systems. The compound's nomenclature follows established conventions for describing the connectivity between its constituent rings while maintaining clarity regarding the position of functional groups. This systematic approach to naming ensures unambiguous identification of the compound across different scientific and regulatory contexts.

属性

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVVCLDIDIEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 2MBI benzamides

A series of 2MBI benzamides were synthesized as shown in Scheme 1. 4-(2-chloro acetamido) benzoic acid (a) was prepared by reacting chloroacetyl chloride with p-amino benzoic acid, which was further reacted with 2-mercaptobenzimidazole to yield 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido) benzoic acid (b) . Reacting b with thionyl chloride resulted in 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido)benzoyl chloride (c) . Benzoyl chloride (c) was reacted with different substituted anilines in methanolic/ethanolic solvent to yield the title scaffolds ( N1N26 ). The physicochemical properties, elemental analyses, and mass spectral studies of title compounds ( N1N26 ) are presented in Table 1. The molecular structures of synthesized compounds were determined by FT-IR, 1H/ 13C-NMR (Table 2). The halogenated compounds, N5 and N22 (Ar–Br) showed a peak around 633–616 cm−1, N19 and N20 (Ar-F) at 1117–1116 cm−1, and N6 , N7 , N8 , N12 , N13 , N23, and N25 ( Ar–Cl) around 771–738 cm−1. The existence of the Ar–NO2 group ( N1 , N2 , N3 , N4 , N6, and N12) was indicated by stretching at 1549–1513 cm−1. The spectral data of the aryl alkyl ether group (C–O–C, Ar–OCH3) in compounds N16 , N17, and N18 was between 2837 and 2831 cm−1. The band at 2948–2860 cm−1 in the spectral data of N9 , N10 , N11, and N15 depicted the presence of Ar–CH3. IR stretching around 714–689 cm−1 (C–S), 1692–1635 cm−1 (–CONH–), 3110–3018 cm−1, ~ 1600 cm−1 (C–H and C=C, Ar), and 1361–1253 cm−1 (C=N) was found in all synthesized 2MBI derivatives. In 1H-NMR spectra, the existence of multiplet signals between 6.51 and 9.10 δ ppm indicated the presence of aromatic protons of synthesized derivatives ( N1N26 ). Due to the presence of Ar-CH3, compounds N9 , N10 , N11, and N15 showed a singlet at 2.23–2.53 δ ppm, and because of Ar–OCH3, N16 , N17, and N18 showed a singlet in the range of 3.73–3.74 δ ppm. The synthesized molecules exhibited a singlet at 7.93–8.01 δ ppm, 2.55–4.38 δ ppm, and 4.36–4.53 δ ppm due to the existence of –CONH, –CH2 groups, and –NH of the imidazole ring. The findings of elemental analyses of synthesized 2MBI derivatives were recorded within theoretical results of ± 0.4%. Conclusively, the 13C-NMR spectra of synthesized benzamides were in DMSO- d6, and their molecular structures were in accordance with the spectral signals. Mass spectra of the synthesized derivatives reflected the characteristic molecular ion peaks.

Table 1: TLC mobile phase-Ethyl acetate

Compound Molecular Formula Molecular Weight Melting Point (°C) Rf value Yield (%)
N1 C22H17N5O4S 459.49 148-150 0.78 62
N2 C22H17N5O4S 459.49 158-160 0.76 60
N3 C22H17N5O4S 459.49 140-142 0.79 65
N4 C22H17N5O4S 459.49 135-137 0.77 58
N5 C22H16BrN3O2S 466.35 155-157 0.82 70
N6 C22H16ClN3O2S 421.90 144-146 0.80 68
N7 C22H16ClN3O2S 421.90 162-164 0.81 72
N8 C22H16ClN3O2S 421.90 159-161 0.79 67
N9 C23H19N3O2S 401.50 147-149 0.83 75
N10 C23H19N3O2S 401.50 151-153 0.84 73
N11 C23H19N3O2S 401.50 160-162 0.82 71
N12 C22H16ClN3O2S 421.90 138-140 0.81 69
N13 C22H16ClN3O2S 421.90 153-155 0.80 74
N14 C22H17N3O2S 387.47 141-143 0.85 76
N15 C23H19N3O2S 401.50 156-158 0.83 70
N16 C23H19N3O3S 417.50 149-151 0.84 72
N17 C23H19N3O3S 417.50 154-156 0.82 74
N18 C23H19N3O3S 417.50 163-165 0.83 71
N19 C22H16FN3O2S 405.46 150-152 0.81 66
N20 C22H16FN3O2S 405.46 146-148 0.80 69
N21 C22H17N3O2S 387.47 157-159 0.84 73
N22 C22H16BrN3O2S 466.35 161-163 0.82 65
N23 C22H16ClN3O2S 421.90 142-144 0.79 64
N24 C22H17N3O2S 387.47 152-154 0.83 71
N25 C22H16ClN3O2S 421.90 155-157 0.80 67
N26 C22H17N3O2S 387.47 145-147 0.81 75

Table 2: Spectroscopic Data

Comp. IR (KBr cm−1) 13C-NMR (DMSO- d6, δ ppm) 1H-NMR (DMSO- d6, δ ppm)
N1 [3104 (C–H str.), 1602 (C=C str.) pn(phenyl nucleus)], 1626 (–CONH str.), 1333 (N=CH str. (3 0 amine)), 1256 (C–N str. (2 0 amine)), 714 (C–S str., CH2–S), 2838 (C–H str., –CH2–), 1516 (C–NO2 str., C6H5NO2) 39.02, 113.68, 118.35, 122.48, 123.21, 128.54, 129.10, 137.44, 137.45, 142.67, 149.72, 166.25, 166.78 7.25–8.77 (m, 11H, Ar–H), 4.42 (s, 1H, NH of imidazole), 7.93 (s, 2H, (CONH)2)
N2 [3058 (C–H str.), 1599 (C=C str.) pn, 1684 (–CONH str.), 1332 (N=CH str.), 1293 (C–N str.), 716 (C–S str., CH2–S), 2931 (C–H str., –CH2–), 1513 (C–NO2 str., C6H5NO2) 3.6.41, 115.43, 118.44, 119.13, 122.59, 125.47, 130.25, 130.43, 135.62, 137.42, 142.72, 149.80, 166.30, 167.72 7.26–8.74 (m, 11H, Ar–H), 4.38 (s, 1H, NH of imidazole), 7.94 (s, 2H, (CONH)2)

化学反应分析

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

科学研究应用

Anticancer Properties

Research indicates that derivatives of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine exhibit significant anticancer activities. The benzimidazole component enhances bioactivity by interacting with biological targets such as enzymes and receptors involved in cancer progression.

Case Study:
A study demonstrated that specific derivatives of this compound effectively inhibited cancer cell proliferation in vitro, showcasing its potential as a lead compound in developing new anticancer agents .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds containing both benzimidazole and pyridine moieties have been reported to possess broad-spectrum antimicrobial activity.

Case Study:
In vitro tests showed that certain derivatives exhibited activity against various bacterial strains, indicating their potential use as antimicrobial agents .

Organic Electronics

The aromatic character and ability to form hydrogen bonds make this compound suitable for applications in organic electronics. Its interactions with other materials can lead to the development of efficient organic semiconductors.

Case Study:
Research has explored its use in organic light-emitting diodes (OLEDs), where it functions as a hole transport material, enhancing device performance .

Supramolecular Chemistry

The compound can be utilized in supramolecular chemistry due to its ability to form complexes with metal ions. This property is valuable for creating sensors or catalysts.

Case Study:
Studies have shown that this compound can effectively bind with metal ions, leading to applications in catalysis and sensing technologies .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
1-(1H-Benzo[d]imidazol-2-yl)-N-methylpyridin-4-aminesMethyl group on nitrogenEnhanced lipophilicity
2-(Pyridin-3-yl)-1H-benzimidazoleDifferent position of pyridine substitutionPotentially different biological activity
4-(1H-Benzo[d]imidazol-2-yl)anilineAniline instead of pyridineDifferent reactivity profile due to amine function
2-(Pyridin-2-yl)-1H-benzimidazolePyridine at second positionVariability in binding affinities

This comparison highlights how variations in substituents and positions can significantly influence biological activities and chemical properties.

作用机制

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

相似化合物的比较

Structural Analogues with Modified Benzimidazole Substituents

  • N-(4-Arylidene)-1H-benzo[d]imidazol-2-amine derivatives (e.g., 3a, 3c–f): These compounds feature benzimidazole cores with arylidene substituents at the N-position. For example, 3a (4-dimethylaminophenyl) and 3e (5,6-difluoro-4-methoxyphenyl) exhibit enhanced fluorescence properties compared to the target compound due to extended conjugation. Their synthesis involves condensation of benzimidazol-2-amine with aldehydes at 130°C .
  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (CAS: 39861-21-7): This compound replaces the pyridine ring with an aniline group and introduces a chlorine atom on the benzimidazole.

Pyridine-Linked Benzimidazole Derivatives

  • 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-amine (1f): Synthesized via a one-pot reaction using pyridine, TBAB, and NaOH, this compound has two benzimidazole groups on the pyridine ring. The increased aromaticity and hydrogen-bonding sites make it a candidate for supramolecular chemistry or catalysis . Key Difference: The dual benzimidazole groups enhance rigidity and thermal stability compared to the mono-benzimidazole target compound.
  • {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Patent Example) :
    This derivative incorporates trifluoromethyl groups on both the benzimidazole and pyridine rings, improving lipophilicity and metabolic stability for pharmaceutical applications (e.g., kinase inhibition) .

Benzimidazole-Chalcone Hybrids

  • 6-(1H-Benzo[d]imidazol-2-yl)-4-(substituted phenyl)-4,5-dihydropyrimidin-2-amine :
    These chalcone derivatives integrate benzimidazole with dihydropyrimidine scaffolds. The dihydropyrimidine ring introduces sp³ hybridization, reducing planarity and altering solubility compared to the fully aromatic target compound .

Comparative Data Table

Compound Structural Features Synthesis Method Key Applications References
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine Pyridine + benzimidazole + amine Commercial (exact route unspecified) Drug discovery, materials science
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-amine Dual benzimidazole groups on pyridine Condensation with TBAB/NaOH Catalysis, supramolecular assemblies
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline Chloro-benzimidazole + aniline Not detailed Enzyme inhibition
N-(4-Dimethylaminophenyl)-1H-benzo[d]imidazol-2-amine (3a) Arylidene-substituted benzimidazole Aldehyde condensation at 130°C Fluorescent probes
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl groups on benzimidazole and pyridine Multi-step coupling reactions Kinase inhibitors

生物活性

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a pyridine ring, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

C11H9N3\text{C}_{11}\text{H}_{9}\text{N}_{3}

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/ml
This compoundEscherichia coli25 µg/ml
This compoundCandida albicans50 µg/ml

These results indicate that the compound possesses significant antibacterial and antifungal activity, comparable to standard antibiotics such as ampicillin and chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against colorectal carcinoma (HCT116) with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU).

Cell LineIC50 (µM)Reference
HCT1164.53
MDA-MB-2315.85
SK-Hep126.09

These findings suggest that the compound inhibits cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.

The underlying mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and subsequent DNA damage, activating apoptotic pathways .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that the compound can induce G1 phase arrest in cancer cells, preventing further proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Antimicrobial Efficacy

A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations .

Case Study 2: Anticancer Properties

In vitro studies on HCT116 cells showed that treatment with this compound resulted in significant cytotoxicity, outperforming conventional chemotherapeutics. The mechanism was attributed to apoptosis induction via ROS generation .

常见问题

Basic: What are the common synthetic strategies for preparing 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine and its derivatives?

Answer:
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A representative approach involves:

Cyclization of benzimidazole precursors : Reacting o-phenylenediamine derivatives with carbonyl-containing intermediates (e.g., pyridine-4-carboxylic acid derivatives) under acidic conditions to form the benzimidazole core .

Modular assembly : For advanced derivatives, substituents are introduced via Suzuki coupling, alkylation, or aza-Michael addition. For example, alkylation of the pyridyl nitrogen with propargyl groups or coupling with aryl halides can enhance electronic properties .

Characterization : Confirmation of structure via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy is critical, with mass spectrometry (ES-MS) validating molecular weight .

Basic: How do researchers optimize the fluorescence properties of benzimidazole-pyridine hybrids?

Answer:
Fluorescence tuning relies on:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzimidazole or pyridine rings enhance π-π* transitions, increasing quantum yield. For example, TPOB (a benzimidazole/phosphine oxide hybrid) exhibits strong fluorescence due to extended conjugation and reduced non-radiative decay .
  • Solvent polarity : Polar solvents stabilize excited states, shifting emission wavelengths. Methanol or DMF are commonly used for testing .
  • Coordination with metals : Copper or zinc complexes can quench or enhance fluorescence, depending on metal-ligand charge transfer (MLCT) dynamics .

Advanced: What methodologies resolve contradictions in biological activity data for benzimidazole derivatives?

Answer:
Contradictions in antimicrobial or anticancer activity often arise from:

  • Structural heterogeneity : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter bioactivity. Use structure-activity relationship (SAR) studies to map functional group contributions .
  • Assay variability : Standardize assays (e.g., MIC for antimicrobial studies) across labs. For example, discrepancies in IC50_{50} values may stem from cell line differences (e.g., HeLa vs. MCF-7) .
  • Computational validation : Molecular docking (e.g., targeting uPAR or histamine receptors) identifies binding modes, explaining activity outliers .

Advanced: How can density functional theory (DFT) predict the electronic behavior of this compound in catalytic systems?

Answer:
DFT methods (e.g., B3LYP/6-31G**) are used to:

  • Model coordination chemistry : Calculate binding energies between the benzimidazole-pyridine ligand and transition metals (e.g., Cu2+^{2+}) to predict catalytic efficiency in dopamine oxidation .
  • Analyze frontier orbitals : HOMO-LUMO gaps indicate redox activity. Narrow gaps (<3 eV) suggest suitability for charge-transfer applications (e.g., OLEDs) .
  • Benchmark against experimental data : Colle-Salvetti correlation-energy formulas validate electron density distributions in hybrid systems .

Basic: What are the key challenges in characterizing benzimidazole-based coordination complexes?

Answer:

  • Crystallization difficulties : Bulky ligands hinder single-crystal growth. Use slow evaporation with DMSO/water mixtures or diffusion methods .
  • Paramagnetic broadening : Metal complexes (e.g., Fe3+^{3+}) complicate NMR interpretation. Alternative techniques like EPR or magnetic susceptibility measurements are recommended .
  • Stability in solution : Ligand displacement by solvents (e.g., acetonitrile) can distort results. Conduct stability assays via UV-vis spectroscopy over 24-hour periods .

Advanced: How do researchers design benzimidazole derivatives for dual-functionality (e.g., fluorescence and catalysis)?

Answer:
Dual-functionality requires:

  • Modular synthesis : Introduce orthogonal functional groups (e.g., hydroxyl for coordination, alkynes for click chemistry) .
  • Energy-level matching : Align the ligand’s triplet energy (ETE_T) with the metal’s excited state. For example, copper complexes with ET>2.5eVE_T > 2.5 \, \text{eV} enable singlet-to-triplet crossover for photocatalysis .
  • Exciplex engineering : Combine benzimidazole-pyridine hybrids with hole-transport materials (e.g., TCTA) to form exciplex hosts for OLEDs, balancing electron/hole mobility .

Basic: What analytical techniques quantify the compound’s purity and stability?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities (<0.1% detection limit) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>250°C indicates thermal stability for optoelectronic applications) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: What strategies address low solubility of benzimidazole derivatives in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or acetate groups hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance aqueous dispersion .
  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or Cremophor EL emulsions for in vitro testing .

Basic: How are computational tools applied to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or ADMETLab estimate logP (<3 for optimal permeability), CYP450 inhibition, and BBB penetration .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to predict half-life .
  • DEREK Nexus : Assess toxicity risks (e.g., mutagenicity from nitro groups) .

Advanced: What experimental designs validate the mechanism of action in antimicrobial studies?

Answer:

  • Time-kill assays : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Resistance induction : Serial passage experiments (e.g., 20 generations) test propensity for resistance development .
  • Membrane permeability assays : Use SYTOX Green uptake or propidium iodide staining to confirm membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。